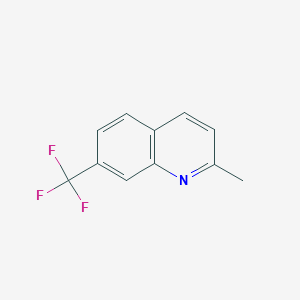

2-Methyl-7-(trifluoromethyl)quinoline

Overview

Description

Scientific Research Applications

Insecticide Development

Quinoline compounds have been explored for their potential use in developing novel insecticides. For example, flometoquin is a new quinoline insecticide that has been studied for its effects on non-target arthropods and microbial pesticides .

Cancer Therapy

Quinoline derivatives are extensively studied for their anticancer activity due to their ability to bind with DNA, impede DNA synthesis, and cause oxidative stress, making them promising candidates for cancer therapy .

Pharmacological Research

The trifluoromethyl group found in various quinolines is significant in pharmacology. For instance, alpelisib, an FDA-approved drug, contains trifluoromethyl alkyl substituted pyridine, which is involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .

Synthesis of Bioactive Compounds

Quinolines are key intermediates in the synthesis of bioactive compounds. They can be prepared through condensation and cyclization reactions using catalysts like zeolites .

Mechanism of Action

Target of Action

Quinoline compounds have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Quinoline compounds are known to interact with their targets, leading to changes in cellular processes . For instance, some quinolines can inhibit enzymes, disrupt cell signaling pathways, or modulate receptor activity .

Biochemical Pathways

Quinoline compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and solubility, can influence its bioavailability .

Result of Action

Based on the known effects of similar quinoline compounds, it may lead to changes in cellular processes, potentially resulting in therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-7-(trifluoromethyl)quinoline. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

2-methyl-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-9(11(12,13)14)6-10(8)15-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBTYGFMDABZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625603 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-7-(trifluoromethyl)quinoline | |

CAS RN |

324-32-3 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Methyl-7-(trifluoromethyl)quinoline in the development of new antimalarial agents?

A1: The provided research article investigates the synthesis and antimalarial activity of a series of 4-aminoquinoline derivatives. 2-Methyl-7-(trifluoromethyl)quinoline serves as a key structural component in these compounds. The researchers utilize this specific quinoline derivative to explore the impact of structural modifications on antimalarial potency, particularly against chloroquine-resistant strains of Plasmodium berghei [].

Q2: How does the introduction of different substituents on the 4-amino group of 2-Methyl-7-(trifluoromethyl)quinoline affect the antimalarial activity?

A2: The study explores the impact of various alkyl amino methyl and bis-alkyl amino methyl substituents at the 4-position of the quinoline ring []. By systematically changing the size and nature of these substituents, the researchers aimed to identify structural features that contribute to enhanced antimalarial activity, particularly against chloroquine-resistant parasites. The results indicated that several compounds exhibited promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium berghei, highlighting the potential of this structural class for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1358570.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)

![N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1358577.png)

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)